Biricodar

multidrug resistance ABC transporter profiling chemosensitization

Biricodar (VX-710, Incel; CAS 159997-94-1) is a pipecolinate-derived small molecule classified as a second-generation modulator of multidrug resistance (MDR). Its primary mechanism of action involves direct inhibition of key ATP-binding cassette (ABC) drug efflux transporters—specifically P-glycoprotein (P-gp; ABCB1), multidrug resistance-associated protein 1 (MRP1; ABCC1), and the wild-type breast cancer resistance protein (BCRP(R482); ABCG2)—thereby enhancing intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents.

Molecular Formula C34H41N3O7
Molecular Weight 603.7 g/mol
CAS No. 159997-94-1
Cat. No. B1683581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiricodar
CAS159997-94-1
Synonymsiricodar
Incel
N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester
VX 710
VX-710
Molecular FormulaC34H41N3O7
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4
InChIInChI=1S/C34H41N3O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3/t28-/m0/s1
InChIKeyCGVWPQOFHSAKRR-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biricodar (VX-710, CAS 159997-94-1) - The Broad-Spectrum MDR Reversal Agent for Scientific Procurement


Biricodar (VX-710, Incel; CAS 159997-94-1) is a pipecolinate-derived small molecule classified as a second-generation modulator of multidrug resistance (MDR). Its primary mechanism of action involves direct inhibition of key ATP-binding cassette (ABC) drug efflux transporters—specifically P-glycoprotein (P-gp; ABCB1), multidrug resistance-associated protein 1 (MRP1; ABCC1), and the wild-type breast cancer resistance protein (BCRP(R482); ABCG2)—thereby enhancing intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents [1]. Biricodar was developed by Vertex Pharmaceuticals and advanced to Phase II clinical evaluation as a chemosensitizing adjunct, though it was never granted regulatory approval for clinical use [2].

Why Generic MDR Inhibitor Substitution Fails: Biricodar's Unique Transporter Inhibition Profile


Substituting biricodar with alternative MDR inhibitors—particularly third-generation agents like tariquidar, zosuquidar, or elacridar—cannot be done indiscriminately. The critical differentiator lies in biricodar's unique multi-transporter inhibition signature: it simultaneously and functionally inhibits P-gp, MRP1, and wild-type BCRP(R482), whereas third-generation inhibitors typically exhibit high selectivity for P-gp alone (e.g., zosuquidar) or for P-gp and BCRP (e.g., elacridar) [1]. This broad-spectrum activity makes biricodar essential for experimental models where multiple efflux pumps co-contribute to the MDR phenotype, as is common in acute leukemias and solid tumors. Direct substitution with a more selective agent will fail to recapitulate the multi-pump inhibition required for these specific research applications.

Biricodar Quantitative Differentiation Guide: Comparative Efficacy Data vs. Key MDR Inhibitors


Broad-Spectrum ABC Transporter Inhibition vs. P-gp-Selective Third-Generation Agents

Biricodar exhibits functional inhibition of three distinct ABC transporters: P-gp (ABCB1), MRP1 (ABCC1), and wild-type BCRP (ABCG2(R482)). In contrast, third-generation inhibitors such as zosuquidar (LY335979) and tariquidar (XR9576) lack MRP1 inhibitory activity, while elacridar (GF120918) lacks MRP1 activity. This multi-transporter coverage is essential for research models where more than one efflux pump is overexpressed [1].

multidrug resistance ABC transporter profiling chemosensitization

Quantitative Reversal of P-gp-Mediated Drug Resistance in 8226/Dox6 Myeloma Cells

In P-gp-overexpressing 8226/Dox6 multiple myeloma cells, biricodar significantly enhances the uptake, retention, and cytotoxicity of mitoxantrone and daunorubicin [1].

P-glycoprotein multiple myeloma drug uptake cytotoxicity

Functional Reversal of MRP1-Mediated Resistance in HL60/Adr Leukemia Cells

Biricodar demonstrates direct functional inhibition of MRP1 in HL60/Adr acute myeloid leukemia cells, enhancing the cellular pharmacology of mitoxantrone and daunorubicin [1].

MRP1 acute myeloid leukemia drug resistance reversal anthracycline

Effective Wild-Type BCRP(R482) Inhibition Contrasts with Minimal Activity Against Mutant BCRP(R482T)

Biricodar enhances drug uptake, retention, and cytotoxicity in 8226/MR20 cells expressing wild-type BCRP(R482) but shows minimal effect in MCF7 AdVP3000 cells expressing the mutant BCRP(R482T) isoform [1]. This isoform selectivity differentiates biricodar from other BCRP inhibitors with broader activity against mutant isoforms.

BCRP ABCG2 mutant transporter selectivity profiling

Clinically-Achievable Plasma Concentrations Exceed In Vitro Reversal Thresholds

A Phase I pharmacokinetic study established that biricodar plasma concentrations achievable in patients (≥1 μg/mL) are two- to four-fold higher than the concentrations required to fully reverse drug resistance in vitro (0.5–2.5 μM) [1][2].

clinical pharmacokinetics dosing Phase I trial in vitro-in vivo correlation

P-gp Photoaffinity Labeling Inhibition: EC50 of 0.55–0.75 μM

Biricodar directly inhibits photoaffinity labeling of P-gp by radiolabeled probes, with EC50 values of 0.75 μM against [3H]azidopine and 0.55 μM against [125I]iodoaryl azido-prazosin . This assay provides direct evidence of binding to the drug-binding site of P-gp.

P-glycoprotein binding affinity EC50 photoaffinity labeling

Optimal Research Applications for Biricodar Based on Quantitative Evidence


Modeling Multi-Pump MDR in Acute Leukemia with P-gp and MRP1 Co-Expression

Biricodar is the optimal choice for in vitro chemosensitization studies using acute leukemia cell lines (e.g., HL60/Adr, 8226/Dox6) that co-express P-gp and MRP1. The compound's ability to simultaneously inhibit both transporters—achieving 2.4- to 6.9-fold increases in anthracycline cytotoxicity—cannot be replicated by P-gp-selective third-generation inhibitors. This makes biricodar essential for accurately modeling the multi-transporter MDR phenotype observed in relapsed/refractory AML. [1]

Validating BCRP(R482)-Mediated Resistance in Wild-Type ABCG2 Models

For research involving wild-type BCRP (ABCG2(R482))-mediated drug efflux, biricodar provides a defined inhibitory profile: it increases mitoxantrone uptake by 60% and cytotoxicity by 2.4-fold in 8226/MR20 cells. Critically, its lack of activity against the mutant BCRP(R482T) isoform makes it a useful tool for differentiating wild-type versus mutant BCRP contributions to resistance in a given model system. [1]

In Vitro-to-In Vivo Translational Studies Requiring Clinically-Relevant Concentrations

Biricodar's well-characterized clinical pharmacokinetics—specifically, achievable plasma concentrations that are 2- to 4-fold above in vitro reversal thresholds—enable robust translational experimental design. Researchers can use biricodar at concentrations of 0.5–2.5 μM in vitro with confidence that these levels are pharmacologically relevant and were attained in Phase I/II clinical trials. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biricodar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.